16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid
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Overview
Description
16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid: is a lanostanoid compound found in the Sri Lankan basidiomycete Ganoderma applanatum . Lanostanoids are a class of triterpenoids, which are naturally occurring organic compounds with various biological activities.
Preparation Methods
Industrial Production Methods: Extraction from these natural sources remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: : 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: : In chemistry, 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid is studied for its unique structure and reactivity, contributing to the understanding of triterpenoid chemistry .
Biology: : In biological research, this compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties .
Medicine: : In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where triterpenoids have shown efficacy .
Industry: : Industrial applications are less common, but the compound’s unique properties may find use in the development of new materials or pharmaceuticals .
Mechanism of Action
The mechanism of action of 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid involves its interaction with various molecular targets and pathways. As a lanostanoid, it may modulate signaling pathways related to inflammation and cell proliferation. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other lanostanoids and triterpenoids, such as:
- 3β,16α-3-Acetoxy-16-hydroxylanosta-8,24-dien-21-oic acid
- (3β)-3-Hydroxylanosta-7,9(11),24-trien-21-oic acid
Uniqueness: : 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid is unique due to its specific hydroxylation pattern and the presence of a carboxylic acid group at the 21st position. These structural features contribute to its distinct biological activities and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C30H44O4 |
---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(2R)-2-[(5R,10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-23,25,31H,8,10,12,14-17H2,1-7H3,(H,33,34)/t19-,22-,23+,25+,28-,29-,30+/m1/s1 |
InChI Key |
LVYOXPQJURJWPC-MVQHSHHOSA-N |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C |
Origin of Product |
United States |
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